An In-Depth Technical Guide to the Anticipated Biological Activity of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl Fluoride
An In-Depth Technical Guide to the Anticipated Biological Activity of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl Fluoride
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals interested in the biological potential of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride. Given the limited direct literature on this specific molecule[1], this document synthesizes knowledge from its core structural components—the 4-hydroxy-2-phenylquinoline scaffold and the sulfonyl fluoride reactive group—to propose likely biological activities and provide a robust experimental plan for their investigation.
Introduction: A Molecule of Untapped Potential
4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride (C₁₅H₁₀FNO₃S) is a synthetic organic compound featuring a quinoline heterocyclic system.[2][3] The quinoline core is a well-established pharmacophore, forming the backbone of numerous drugs with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5][6][7] The strategic placement of a phenyl group at the 2-position and a hydroxyl group at the 4-position of the quinoline ring is known to influence its biological profile. Furthermore, the incorporation of a sulfonyl fluoride moiety at the 6-position introduces a reactive electrophilic center, suggesting a potential for covalent interaction with biological targets.[8][9] This unique combination of a proven pharmacophore and a reactive "warhead" makes 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride a compelling candidate for drug discovery programs.
Table 1: Physicochemical Properties of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀FNO₃S | [1][2] |
| Molecular Weight | 303.31 g/mol | [2] |
| CAS Number | 31241-71-1 | [2] |
| InChIKey | PLKAKDFVEVGIBV-UHFFFAOYSA-N | [1][2] |
Deconstructing the Core: Predicted Biological Activities
The biological activity of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride can be rationally predicted by examining its constituent parts.
The 4-Hydroxy-2-phenylquinoline Scaffold: A Privileged Structure
The 4-hydroxy-2-quinolone scaffold is a prominent structural motif in a variety of biologically active compounds.[7] Research on analogous structures has revealed a range of activities:
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Antimicrobial Activity: Substituted 4-hydroxy-2-phenyl quinolines have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[10] The mechanism often involves the inhibition of essential bacterial enzymes. For instance, quinolones are known to target DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication.[11]
-
Antifungal Activity: Certain 4-hydroxy-2-quinolone analogs exhibit potent antifungal properties, in some cases surpassing the efficacy of established antifungal agents.[7][12]
-
Anticancer Activity: Derivatives of the 4-hydroxy-2-quinolone core have been investigated as anticancer agents, with some showing inhibitory activity against cancer cell lines through mechanisms such as the targeting of kinases like PI3Kα.[6]
-
Antiviral Activity: The quinoline framework is also found in compounds with antiviral properties, including activity against tobacco mosaic virus (TMV).[5]
The Sulfonyl Fluoride Moiety: A Covalent Warhead
The sulfonyl fluoride (-SO₂F) group is a key feature that likely dictates the mechanism of action for 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride. This group acts as an electrophilic "warhead" capable of forming stable covalent bonds with nucleophilic amino acid residues within protein active sites, such as serine, lysine, and tyrosine.[8][9] This covalent modification leads to irreversible inhibition of the target protein. The strategic use of sulfonyl fluorides has gained significant traction in drug discovery for developing highly specific and potent enzyme inhibitors.[8]
Hypothesized Mechanism of Action: Covalent Enzyme Inhibition
Based on the combined properties of its structural components, it is hypothesized that 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride acts as a covalent inhibitor of key enzymes in pathogenic organisms or cancer cells. The 4-hydroxy-2-phenylquinoline scaffold would serve as the recognition element, guiding the molecule to the active site of a target enzyme. Once positioned, the sulfonyl fluoride moiety would react with a nearby nucleophilic residue, forming a covalent bond and irreversibly inactivating the enzyme.
Figure 1: Hypothesized mechanism of covalent enzyme inhibition by 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride.
Proposed Experimental Workflow for Biological Characterization
A systematic approach is essential to elucidate the biological activity of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride. The following workflow outlines a comprehensive screening and characterization plan.
Figure 2: Proposed experimental workflow for the biological characterization of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride.
Step-by-Step Experimental Protocols
Rationale: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound against a panel of clinically relevant bacteria.
Protocol:
-
Prepare Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Preparation: Prepare a stock solution of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: Plate aliquots from wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Rationale: To assess the cytotoxic effect of the compound on human cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Rationale: To investigate the potential of the compound to act as a covalent inhibitor of serine proteases, a common class of enzymes involved in various diseases.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of a model serine protease (e.g., trypsin, chymotrypsin) and a corresponding chromogenic or fluorogenic substrate.
-
Inhibition Assay: In a 96-well plate, pre-incubate the enzyme with various concentrations of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride for different time intervals to assess time-dependent inhibition.
-
Substrate Addition: Initiate the reaction by adding the substrate to each well.
-
Kinetic Measurement: Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ and kᵢₙₐcₜ/Kᵢ values to characterize the inhibitory potency and mechanism.
Concluding Remarks and Future Directions
4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride represents a promising, yet underexplored, chemical entity. The convergence of a biologically active quinoline scaffold with a covalent-acting sulfonyl fluoride warhead provides a strong rationale for its investigation as a potential therapeutic agent. The experimental framework outlined in this guide offers a clear path for its synthesis, biological screening, and mechanistic elucidation. Successful identification of a specific biological target would pave the way for structure-activity relationship (SAR) studies and lead optimization to enhance potency and selectivity, ultimately unlocking the full therapeutic potential of this intriguing molecule.
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